molecular formula C13H14N4O4S2 B6507480 ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate CAS No. 946332-61-2

ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B6507480
CAS No.: 946332-61-2
M. Wt: 354.4 g/mol
InChI Key: DOLASDBBTIEWNH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a 1,3-thiazole-2-ylcarbamoylmethylsulfanyl substituent at position 4 of the pyrimidine core. The 2-oxo group at position 2 and the ethyl carboxylate at position 5 are characteristic of Biginelli reaction products, a common synthetic route for dihydropyrimidinones (DHPMs) .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-3-21-11(19)9-7(2)15-12(20)17-10(9)23-6-8(18)16-13-14-4-5-22-13/h4-5H,3,6H2,1-2H3,(H,14,16,18)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLASDBBTIEWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring fused with a carbonyl group and various substituents. The general structure can be represented as follows:

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Dihydropyrimidine Core : The dihydropyrimidine structure is known for various pharmacological activities.
  • Substituents : The presence of thiazole and sulfanyl groups enhances its potential bioactivity.

1. Anti-inflammatory Properties

Recent studies have indicated that derivatives of dihydropyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to ethyl 6-methyl-2-oxo derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Ethyl 6-methyl derivative19.45 ± 0.0731.4 ± 0.12
Celecoxib (control)0.04 ± 0.010.04 ± 0.01

These results suggest that the compound may possess similar anti-inflammatory properties as established NSAIDs like celecoxib .

2. Antimicrobial Activity

The thiazole moiety in the compound is known for enhancing antimicrobial activity. Research indicates that thiazole-containing compounds demonstrate significant activity against various bacterial strains. A study reported an increase in antibacterial potency with modifications to the thiazole ring .

3. Anticancer Potential

Emerging evidence suggests that dihydropyrimidines can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, showing promising results in vitro .

Structure-Activity Relationships (SAR)

The biological activity of ethyl 6-methyl-2-oxo derivatives can be influenced by various structural modifications:

  • Substituent Variations : Modifications on the thiazole ring and the carbon chain length have been shown to affect potency.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.

Case Study 1: Anti-inflammatory Screening

A series of synthesized pyrimidine derivatives were screened for anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug, with ED50 values indicating effective doses .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial properties of thiazole-containing compounds, ethyl 6-methyl derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Scientific Research Applications

Structural Features

The compound features a pyrimidine core with a thiazole moiety and a sulfanyl group, which are essential for its biological activity. The presence of the ethyl ester enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 6-methyl-2-oxo derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound's structural attributes suggest potential anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are required to elucidate its efficacy and underlying mechanisms .

Enzyme Inhibition

Ethyl 6-methyl-2-oxo compounds have also been studied for their ability to inhibit specific enzymes related to disease pathways. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers evaluated the antimicrobial activity of various pyrimidine derivatives, including ethyl 6-methyl compounds. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole-containing pyrimidines. The study assessed the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that the compound induced apoptosis and reduced cell viability in a dose-dependent manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 of the pyrimidine ring significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 4 Functional Groups Key Structural Features References
Target Compound {[(1,3-Thiazol-2-yl)carbamoyl]methyl}sulfanyl 2-oxo, thioether, thiazole Sulfur-linked thiazole enhances electronic density and potential bioactivity.
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Diphenylpyrazol-4-yl 2-thioxo, pyrazole Thioxo group increases lipophilicity; pyrazole may improve binding to hydrophobic sites.
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl 2-sulfanylidene, benzodioxole Benzodioxole contributes to π-π stacking interactions; sulfanylidene modifies reactivity.
Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 4-(1H-Tetrazol-5-yl)phenyl 2-oxo, tetrazole Tetrazole group introduces hydrogen-bonding capability and metabolic stability.
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Chloro-3-methyl-1-phenylpyrazol-4-yl 2-oxo, chloro, pyrazole Chlorine atom enhances electronegativity and potential antimicrobial activity.

Key Observations :

  • Thiazole vs. Pyrazole/Tetrazole : The thiazole moiety in the target compound provides a balance of electron-withdrawing (sulfur) and donating (amine) effects, which may improve receptor affinity compared to purely aromatic substituents .
  • Thioether vs. Thioxo/Sulfanylidene : The thioether linkage in the target compound (C–S–C) offers greater stability under physiological conditions compared to thioxo (C=S) or sulfanylidene groups, which are more reactive .
Crystallographic and Structural Insights
  • Target Compound : The thiazole ring and sulfanyl linker create a planar geometry, as inferred from similar structures (e.g., C9–S1–C2 bond angles ≈ 100–105° ). The ethyl carboxylate group adopts a twisted conformation relative to the pyrimidine ring, reducing steric hindrance .
  • Ethyl 4-(1,3-benzodioxol-5-yl) Analog : The benzodioxole ring exhibits a dihedral angle of 15–20° with the pyrimidine core, optimizing crystal packing via C–H···O interactions .
  • Tetrazole-Containing Analog : The tetrazole ring participates in N–H···N hydrogen bonds, stabilizing the crystal lattice .

Preparation Methods

Classical Biginelli Reaction Framework

The Biginelli reaction remains the foundational approach for constructing the dihydropyrimidinone core. This one-pot, three-component condensation typically involves a β-ketoester (ethyl acetoacetate), an aldehyde, and a urea/thiourea derivative under acidic or Lewis acid-catalyzed conditions . For the target compound, the aldehyde component is replaced by a pre-functionalized intermediate bearing the thiazolylcarbamoylmethylsulfanyl group.

Modified Biginelli Protocols with Organocatalysts

To enhance efficiency, organocatalysts such as l-proline nitrate have been adopted. In ionic liquid media (e.g., [BMIM]BF₄), l-proline nitrate (3 mol%) facilitates the cyclocondensation of ethyl acetoacetate, thiourea, and functionalized aldehydes at 60°C, achieving yields up to 86.74% . The ionic liquid stabilizes reactive intermediates and improves solubility of the thiazole component, critical for maintaining regioselectivity.

A comparative study of catalysts revealed CeCl₃·7H₂O as superior for substrates with electron-withdrawing groups. Under optimized conditions (ethanol, 25 mol% CeCl₃·7H₂O, reflux), reaction times reduced to 4–6 hours with yields exceeding 75% . The cerium catalyst coordinates to the thiourea carbonyl, accelerating enamine formation and subsequent cyclization.

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly accelerates the Biginelli reaction while improving yield and purity. A protocol combining MW (300 W, 80°C) with DMSO as solvent achieved full conversion within 15 minutes for analogous dihydropyrimidinones . The rapid heating minimizes thermal degradation of the heat-sensitive thiazole ring, preserving the sulfanyl functionality.

Table 1: Microwave vs. Conventional Heating

ParameterConventionalMicrowave
Reaction Time24 h15 min
Yield62%89%
Purity (HPLC)92%98%
Energy ConsumptionHighLow

Post-Synthetic Functionalization

The thiazolylcarbamoylmethylsulfanyl group is introduced via post-synthetic S-alkylation. After forming the dihydropyrimidinone core, treatment with 2-bromo-N-(1,3-thiazol-2-yl)acetamide in the presence of K₂CO₃ (acetonitrile, 50°C, 6 h) installs the side chain . Monitoring by TLC (ethyl acetate/toluene 6:4) ensures complete substitution, with final purification via recrystallization from ethanol/water.

Alternative routes employ Mitsunobu conditions (DIAD, PPh₃) for stereocontrolled coupling, though this increases complexity and cost. The choice of method depends on the scale and desired enantiomeric purity.

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow reactors to maintain precise temperature and mixing. A pilot-scale setup (1 L/min flow rate) using CeCl₃·7H₂O in ethanol achieved 82% yield with >95% purity after inline filtration . Key challenges include:

  • Stabilizing the thiazole ring against oxidation during prolonged processing.

  • Recycling ionic liquid solvents to reduce costs.

  • Implementing PAT (Process Analytical Technology) for real-time HPLC monitoring.

Analytical Characterization Techniques

Structural validation employs a multi-technique approach:

  • FT-IR : C=O stretch at 1705 cm⁻¹ (ester), 1660 cm⁻¹ (amide), and 1240 cm⁻¹ (C=S) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 4.18 (q, J=7.1 Hz, 2H, OCH₂), 4.52 (s, 2H, SCH₂) .

  • X-ray Diffraction : Monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonding between the thiazole NH and pyrimidine carbonyl .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this dihydropyrimidine derivative typically involves a Biginelli-like multicomponent reaction or stepwise functionalization. Key steps include:

  • Thiol incorporation : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene coupling .
  • Carbamoyl linkage : Coupling the thiazole carbamoyl moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Esterification : Ethyl ester formation via acid-catalyzed alcoholysis. Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Monitor reaction progress with HPLC or TLC to isolate intermediates and minimize side products .
  • Adjust temperature (60–100°C) and catalyst loading (e.g., p-TsOH) to improve yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Spectroscopy :
  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry and substituent positions (e.g., distinguishing thiourea vs. thioamide tautomers) .
  • IR : Identify carbonyl (1700–1750 cm1^{-1}) and thioamide (1250–1350 cm1^{-1}) stretches .
    • Crystallography :
  • Single-crystal X-ray diffraction (SC-XRD) using SHELX programs for resolving stereochemistry and hydrogen-bonding networks .
  • Validate data-to-parameter ratios > 10 to ensure refinement reliability .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or packing effects in the solid state. Methodological approaches include:

  • Variable-temperature NMR : Detect equilibrium shifts in solution-phase tautomers .
  • DFT calculations : Compare experimental and computed 1H^1 \text{H}-NMR chemical shifts to validate proposed conformers .
  • Powder XRD : Confirm phase purity if SC-XRD data conflict with bulk material properties .

Q. What strategies elucidate the reaction mechanism under varying catalytic conditions?

Mechanistic studies require:

  • Kinetic profiling : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy .
  • Isotopic labeling : Use 18O^{18} \text{O}-labeled reagents to trace carbonyl oxygen origins in ester/amide groups .
  • Catalyst screening : Compare Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., Yb(OTf)3_3) to identify rate-determining steps .

Q. How does the thiazole-carbamoyl substituent influence bioactivity or intermolecular interactions?

  • Structure-activity relationships (SAR) :
  • Replace the thiazole ring with other heterocycles (e.g., tetrazole, pyrazole) to assess pharmacophore requirements .
  • Modify the carbamoyl linker length to optimize hydrogen-bonding with target proteins .
    • Computational docking : Use molecular dynamics simulations to predict binding affinities with biological targets (e.g., bacterial enzymes) .

Data Contradiction and Validation

Q. How should researchers address inconsistent biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., ciprofloxacin for antibacterial tests) .
  • Purity verification : Ensure ≥95% purity via HPLC with UV/ELSD detection to exclude impurities affecting bioactivity .
  • Dose-response curves : Calculate IC50_{50} values across multiple replicates to confirm reproducibility .

Methodological Recommendations

Q. What advanced techniques are recommended for studying solid-state stability?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures and hygroscopicity .
  • Accelerated aging studies : Expose crystals to 40°C/75% RH for 4 weeks and monitor polymorph transitions via PXRD .

Q. How can regioselectivity challenges in functionalization be overcome?

  • Protecting groups : Temporarily block reactive sites (e.g., thiols with trityl groups) during synthesis .
  • Microwave-assisted synthesis : Enhance selectivity by reducing reaction times and side-product formation .

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